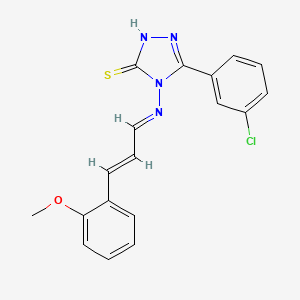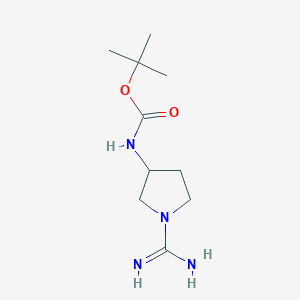
Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate is an organosulfur compound that features a bromophenyl group and two fluorine atoms attached to an ethanesulfinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate typically involves the reaction of 3-bromophenyl derivatives with difluoroethanesulfinic acid under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes bromination of phenyl derivatives, followed by sulfonation and fluorination steps. The final product is purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfinate esters or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the presence of a base to facilitate the substitution.
Major Products:
Oxidation: Sulfonic acids and related derivatives.
Reduction: Sulfinate esters and other reduced sulfur compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of complex organosulfur compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new pharmaceuticals. It is investigated for its role in modulating enzyme activity and signaling pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the sulfinic acid moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-(4-Bromophenyl)-1,1-difluoroethanesulfinate
- Sodium 2-(3-Chlorophenyl)-1,1-difluoroethanesulfinate
- Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfonate
Comparison: Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to its chlorinated analog, the brominated compound exhibits higher reactivity in substitution reactions. The sulfinic acid derivative is more reactive than the sulfonate counterpart, making it suitable for different synthetic applications.
Eigenschaften
Molekularformel |
C8H6BrF2NaO2S |
|---|---|
Molekulargewicht |
307.09 g/mol |
IUPAC-Name |
sodium;2-(3-bromophenyl)-1,1-difluoroethanesulfinate |
InChI |
InChI=1S/C8H7BrF2O2S.Na/c9-7-3-1-2-6(4-7)5-8(10,11)14(12)13;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
YFTINOJKNRSGLP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CC(F)(F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-Ethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12054127.png)



![2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12054180.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)



![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)
